molecular formula C21H16N4O4S B2426170 N-(5-methoxybenzo[d]thiazol-2-yl)-3-nitro-N-(pyridin-2-ylmethyl)benzamide CAS No. 941878-21-3

N-(5-methoxybenzo[d]thiazol-2-yl)-3-nitro-N-(pyridin-2-ylmethyl)benzamide

Cat. No. B2426170
CAS RN: 941878-21-3
M. Wt: 420.44
InChI Key: IANAWIXAUPUOHN-UHFFFAOYSA-N
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Description

N-(5-methoxybenzo[d]thiazol-2-yl)-3-nitro-N-(pyridin-2-ylmethyl)benzamide, also known as MBNP, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. MBNP is a benzamide derivative that has been synthesized through various methods, and its mechanism of action and physiological effects have been studied extensively. In

Scientific Research Applications

Anticancer Applications

Several studies have investigated the potential of benzamide derivatives in cancer treatment. One study discovered that substituted benzamides, similar in structure to the compound , act as inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2), demonstrating efficacy in lung and colon carcinoma models (Borzilleri et al., 2006). Another study synthesized N-(Pyridin-3-yl)benzamide derivatives and found them effective against various human cancer cell lines, with some compounds showing enhanced potency due to the presence of methoxy and nitro groups in the benzamide moiety (Mohan et al., 2021).

Antimicrobial Activity

Research into benzamide derivatives has also explored their antimicrobial properties. A study focusing on novel pyridine derivatives, including benzothiazoles and benzamides, demonstrated variable and modest activity against bacterial and fungal strains (Patel et al., 2011). Additionally, another study synthesized thiazole and benzamide derivatives, finding that some compounds displayed significant antimicrobial activity, especially when phenyl rings were substituted with electron-donating groups like hydroxyl and amino (Chawla, 2016).

Drug Development and Molecular Targeting

Research has also focused on developing novel compounds with specific therapeutic applications. For instance, the synthesis of thiazolides, which are derivatives of nitazoxanide (a compound structurally similar to the benzamide ), showed a broad spectrum of activity against various pathogens and were also effective against proliferating mammalian cells (Hemphill et al., 2007). Another study synthesized isoxazole derivatives of benzothiazol-2-amine, demonstrating their ability to regulate cell cycle and apoptosis in cancer cells through p53 activation (Kumbhare et al., 2014).

Synthesis and Chemical Development

Research into benzamide derivatives also includes studies focused on their synthesis. A study reported the synthesis of various benzamide derivatives, including compounds with potential antifungal properties (Narayana et al., 2004). Another focused on the synthesis of a benzamide compound with potential application as a PET imaging agent for cancers (Wang et al., 2013).

Mechanism of Action

Target of Action

N-(5-methoxybenzo[d]thiazol-2-yl)-3-nitro-N-(pyridin-2-ylmethyl)benzamide is a benzothiazole-based compound . Benzothiazole derivatives have been found to exhibit anti-tubercular activity . The primary target of these compounds is the DprE1 enzyme, which is crucial for the survival of Mycobacterium tuberculosis .

Mode of Action

The interaction of this compound with its target, the DprE1 enzyme, results in the inhibition of the enzyme’s activity . This inhibition disrupts the normal functioning of the bacteria, leading to its death .

Biochemical Pathways

The action of this compound affects the biochemical pathway involving the DprE1 enzyme . This enzyme is involved in the biosynthesis of arabinogalactan, a key component of the mycobacterial cell wall . By inhibiting the DprE1 enzyme, the compound disrupts the synthesis of arabinogalactan, leading to the death of the bacteria .

Pharmacokinetics

Benzothiazole derivatives are generally known for their good absorption, distribution, metabolism, and excretion (adme) properties . These properties contribute to the bioavailability of the compound, allowing it to reach its target in the body .

Result of Action

The result of the action of this compound is the death of Mycobacterium tuberculosis . By inhibiting the DprE1 enzyme, the compound disrupts the synthesis of arabinogalactan, a key component of the mycobacterial cell wall . This disruption leads to the death of the bacteria .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the ionization state of the compound, which can in turn influence its absorption and distribution in the body . Additionally, the presence of other substances in the body, such as food or other drugs, can also affect the pharmacokinetics of the compound .

Biochemical Analysis

Biochemical Properties

The biochemical properties of N-(5-methoxybenzo[d]thiazol-2-yl)-3-nitro-N-(pyridin-2-ylmethyl)benzamide are intriguing. It has been found to exhibit antibacterial activity, particularly when used in conjunction with cell-penetrating peptides . This suggests that it may interact with various enzymes, proteins, and other biomolecules in a way that inhibits bacterial growth.

Cellular Effects

This compound has been shown to have significant effects on various types of cells. For instance, it has been found to have antihyperalgesic effects in mice with neuropathic pain, suggesting that it may influence cell function and cellular metabolism .

Molecular Mechanism

It has been suggested that it may modulate proinflammatory cytokines and the catecholaminergic and serotonergic pathways

Temporal Effects in Laboratory Settings

It has been suggested that it may have chronic pain-relieving properties .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. For instance, it has been shown to have antihyperalgesic effects in mice with neuropathic pain .

properties

IUPAC Name

N-(5-methoxy-1,3-benzothiazol-2-yl)-3-nitro-N-(pyridin-2-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16N4O4S/c1-29-17-8-9-19-18(12-17)23-21(30-19)24(13-15-6-2-3-10-22-15)20(26)14-5-4-7-16(11-14)25(27)28/h2-12H,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IANAWIXAUPUOHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)SC(=N2)N(CC3=CC=CC=N3)C(=O)C4=CC(=CC=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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